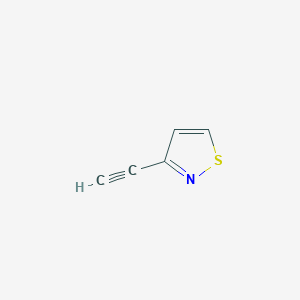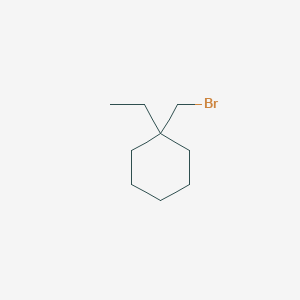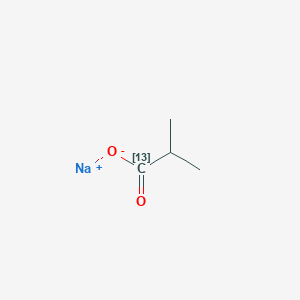
Sodium 2-methylpropionate-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methylpropionate-1-13C is an isotopically labeled compound, where the carbon-13 isotope is incorporated into the molecular structure. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-methylpropionate-1-13C involves the incorporation of the carbon-13 isotope into the molecular structure of Sodium 2-methylpropionate. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules as tracers for quantitation during the drug development process .
Industrial Production Methods
Industrial production methods for this compound involve strict process parameter control to ensure product quality. The production process may include one-to-one custom synthesis for special structural needs and flexible batch sizes to meet different needs of global customers.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-methylpropionate-1-13C can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and conditions depend on the research objectives and the reagents used.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-methylpropionate-1-13C has a wide range of scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of Sodium 2-methylpropionate-1-13C involves its use as a tracer in various biochemical and chemical processes. The carbon-13 isotope allows for the tracking and quantitation of the compound in metabolic studies, environmental analysis, and clinical diagnostics. The molecular targets and pathways involved depend on the specific application and research objectives .
Comparación Con Compuestos Similares
Sodium 2-methylpropionate-1-13C is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and quantitation in various research applications. Similar compounds include other isotopically labeled compounds, such as:
Sodium 2-methylpropionate: The non-labeled version of the compound.
Sodium acetate-1-13C: Another carbon-13 labeled compound used in metabolic studies.
Sodium formate-13C: Used in similar applications as a tracer in biochemical and chemical processes
These similar compounds share the common feature of isotopic labeling, which enhances their utility in scientific research.
Propiedades
Fórmula molecular |
C4H7NaO2 |
|---|---|
Peso molecular |
111.08 g/mol |
Nombre IUPAC |
sodium;2-methyl(113C)propanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1/i4+1; |
Clave InChI |
TWEGKFXBDXYJIU-VZHAHHFWSA-M |
SMILES isomérico |
CC(C)[13C](=O)[O-].[Na+] |
SMILES canónico |
CC(C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)


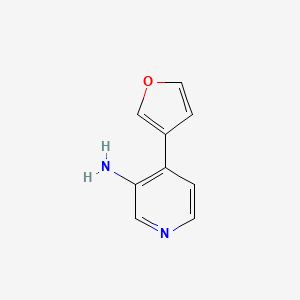
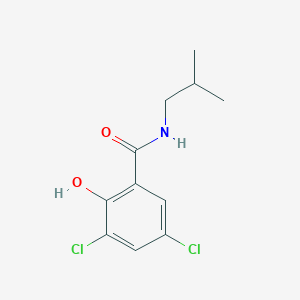
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)


![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
